molecular formula C9H18ClNOS B13544879 8-Oxa-3-thia-11-azaspiro[5.6]dodecane hydrochloride

8-Oxa-3-thia-11-azaspiro[5.6]dodecane hydrochloride

Katalognummer: B13544879
Molekulargewicht: 223.76 g/mol
InChI-Schlüssel: RJGYOIHGCKDHCW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-Oxa-3-thia-11-azaspiro[5.6]dodecane hydrochloride is a chemical compound with a unique spiro structure. It is characterized by the presence of oxygen, sulfur, and nitrogen atoms within its molecular framework.

Vorbereitungsmethoden

The synthesis of 8-Oxa-3-thia-11-azaspiro[5.6]dodecane hydrochloride involves several steps. One common synthetic route starts with commercially available reagents such as tetrahydropyran-4-carbonitrile and 1-bromo-2-fluoroethane . The reaction conditions typically involve the use of a base, such as sodium hydride, in an aprotic solvent like dimethylformamide. The reaction proceeds through nucleophilic substitution, followed by cyclization to form the spiro compound. Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity .

Analyse Chemischer Reaktionen

8-Oxa-3-thia-11-azaspiro[5.6]dodecane hydrochloride undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with hydrogen peroxide typically yields sulfoxides, while reduction with lithium aluminum hydride produces thiols .

Wissenschaftliche Forschungsanwendungen

8-Oxa-3-thia-11-azaspiro[5.6]dodecane hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of spirocyclic compounds.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate, particularly in the synthesis of drugs targeting specific molecular pathways.

    Industry: It finds applications in the production of specialty chemicals and materials, including polymers and resins

Wirkmechanismus

The mechanism of action of 8-Oxa-3-thia-11-azaspiro[5.6]dodecane hydrochloride involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the target molecule. In medicinal chemistry, it is often designed to inhibit or activate particular enzymes, thereby exerting its therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

8-Oxa-3-thia-11-azaspiro[5.6]dodecane hydrochloride can be compared with other spirocyclic compounds, such as:

Eigenschaften

Molekularformel

C9H18ClNOS

Molekulargewicht

223.76 g/mol

IUPAC-Name

8-oxa-3-thia-11-azaspiro[5.6]dodecane;hydrochloride

InChI

InChI=1S/C9H17NOS.ClH/c1-5-12-6-2-9(1)7-10-3-4-11-8-9;/h10H,1-8H2;1H

InChI-Schlüssel

RJGYOIHGCKDHCW-UHFFFAOYSA-N

Kanonische SMILES

C1CSCCC12CNCCOC2.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.